Dihydroergotoxine

Cerebrovascular pharmacology Vasodilator comparison Alpha-adrenergic antagonism

Dihydroergotoxine (CAS 11032-41-0; ergoloid mesylates) is the only fixed-ratio (1:1:1) mixture of dihydroergocornine, dihydroergocristine, and dihydroergocryptine on the research market. Unlike single-entity ergot derivatives (nicergoline, dihydroergotamine), its multi-component composition delivers a distinct polypharmacological profile—dual α-adrenergic antagonism plus dopamine agonism—that cannot be replicated by individual alkaloids. A 2022–2023 RCT demonstrated significantly superior NIHSS, MMSE, and ADL outcomes versus donepezil in cerebral small vessel disease cognitive impairment. Its prolonged vasodilator action outperforms papaverine, naftidrofuryl, and buflomedil in extended-duration vascular models. Age-dependent, region-specific brain metabolic effects make it essential for aging and hypertensive cognitive decline research. Choose this mixture when therapeutic equivalence to single agents cannot be assumed.

Molecular Formula C34H41N5O8S
Molecular Weight 679.8 g/mol
CAS No. 11032-41-0
Cat. No. B079615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroergotoxine
CAS11032-41-0
SynonymsAlkaloids, Hydrogenated Ergot
Co-Dergocrine
Dihydroergotoxin
Dihydroergotoxine
Ergot Alkaloids, Hydrogenated
Hydrogenated Ergot Alkaloids
Molecular FormulaC34H41N5O8S
Molecular Weight679.8 g/mol
Structural Identifiers
SMILESCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O
InChIInChI=1S/C33H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1H3,(H,2,3,4)
InChIKeyADYPXRFPBQGGAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility62.9 [ug/mL] (The mean of the results at pH 7.4)

Dihydroergotoxine (CAS 11032-41-0) Compound Class and Basic Pharmacological Characteristics


Dihydroergotoxine (CAS 11032-41-0), also known as ergoloid mesylates or co-dergocrine, is a mixture of three hydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine (in an approximate 1:1:1 weight ratio) [1] [2]. The compound is proposed to be a neuroprotective and nootropic agent, acting as an α-adrenergic antagonist and a dopamine agonist, though its precise therapeutic mechanism remains incompletely characterized [1]. Dihydroergotoxine binds with high affinity to the GABA-A receptor–associated chloride channel and interacts with central dopaminergic, serotonergic, and α1-adrenergic receptors [3] .

Dihydroergotoxine: Why In-Class Ergot Derivatives Cannot Be Interchanged Without Quantitative Validation


Despite sharing a common ergoline backbone with other ergot alkaloids such as nicergoline, dihydroergotamine, and ergotamine, dihydroergotoxine's unique multi-component composition (three hydrogenated alkaloids in a fixed ratio) produces a distinct polypharmacological profile that is not reproduced by single-entity ergot derivatives [1] [2]. Direct comparative studies demonstrate that dihydroergotoxine differs from nicergoline in hemodynamic effects, receptor engagement patterns, and duration of action [3] [4]. Furthermore, the individual constituent alkaloids of dihydroergotoxine (dihydroergocornine, dihydroergocristine, and dihydroergocryptine) exhibit divergent, age-dependent, and region-specific effects on brain metabolism when tested separately, confirming that the fixed-ratio mixture is pharmacologically distinct from any single component [5]. These data establish that generic substitution with another ergot alkaloid or a single dihydrogenated derivative cannot be assumed to be therapeutically equivalent without explicit comparative evidence.

Dihydroergotoxine: Quantified Differentiation from Nicergoline, Donepezil, α-Methyldopa, and Single-Component Derivatives


Dihydroergotoxine vs. Nicergoline: Differentiated Cerebral and Peripheral Hemodynamic Profile in Anesthetized Cats

In a direct head-to-head comparison in anesthetized cats, dihydroergotoxine (DHE) produced a qualitatively different hemodynamic profile compared with nicergoline. DHE i.v. injection caused a marked, long-lasting decrease in heart rate without affecting intramaxillary artery blood flow, whereas nicergoline i.v. induced a dose-dependent fall in blood pressure with only a transient, slight decrease in cerebral vascular resistance [1]. Additionally, oral DHE produced marked inhibition of pressor responses to both adrenaline and noradrenaline, contrasting with nicergoline's selective inhibition of the adrenaline pressor response (ID50 = 0.25 mg/kg for nicergoline) [1].

Cerebrovascular pharmacology Vasodilator comparison Alpha-adrenergic antagonism

Dihydroergotoxine vs. Nicergoline and Papaverine: Longer Duration of Femoral Vasodilation in Canine Model

In a direct comparative study of five vasodilators injected into the dog iliac artery, dihydroergotoxine (DHT) and nicergoline (NIC) produced a moderate but much longer-acting decrease in femoral resistance compared with papaverine, naftidrofuryl, and buflomedil, whose effects were immediate, powerful, but short-lasting [1]. At 100 µg/kg, DHT also produced a biphasic effect with an initial increase in femoral resistance, a characteristic not observed with the non-ergot vasodilators [1]. Both DHT and NIC reversed the pressor effect of noradrenaline, confirming shared alpha-adrenoceptor blockade [1].

Peripheral vascular pharmacology Vasodilator duration of action Ergot derivative comparison

Dihydroergotoxine vs. Donepezil: Superior Neurologic and Cognitive Improvement in Cerebral Small Vessel Disease Patients (2022–2023 RCT)

In a 2022–2023 randomized controlled trial of 73 patients with cerebral small vessel disease cognitive impairment, dihydroergotoxine mesylate (sustained-release tablets) was directly compared with donepezil hydrochloride tablets over 90 days [1]. The dihydroergotoxine group (n=37) demonstrated significantly greater improvement on all measured parameters: lower NIHSS scores (neurologic function), higher MMSE and ADL scores (cognitive function and daily living), and greater reduction in inflammatory markers (hs-CRP, homocysteine, IL-6) compared with the donepezil group (n=36), with all differences statistically significant (P<0.05) [1]. The total effective rate was also higher in the dihydroergotoxine group (P<0.05), with no significant difference in adverse reaction incidence [1].

Cerebral small vessel disease Cognitive impairment Clinical comparative trial

Dihydroergotoxine Dose Optimization: 6 mg Daily Oral Outperforms 3 mg Sublingual in Cerebrovascular Disorders (n=550)

A large multicenter double-blind study of 550 patients with cerebrovascular disorders directly compared dihydroergotoxine mesylate administered as 3 mg daily sublingual tablets versus 6 mg daily oral tablets over 12 weeks [1]. In utility ratings for subjective and psychiatric symptoms, the 6 mg oral daily dose was significantly superior to the 3 mg sublingual daily dose (P-value not specified in abstract but described as 'significantly superior') [1]. No significant difference in side effects was observed between the two dose groups [1]. A separate smaller study (n=14) of 3 mg vs. 6 mg daily in senile dementia found a non-statistically significant trend favoring the higher dose, with one patient showing remarkable clinical improvement during the 6 mg period [2].

Cerebrovascular disorders Dose-response Clinical trial

Dihydroergotoxine Mixture vs. Individual Component Alkaloids: Age-Dependent and Region-Specific Differences in Brain 14C-Uridine Retention

An experimental comparison of the complete dihydroergotoxine (DH-ET) mixture versus its individual components (dihydroergocornine DH-ECO, dihydroergocristine DH-ECS, and dihydroergocryptine DH-ECP) revealed distinct, non-interchangeable pharmacological profiles [1]. In young male rats, DH-ET and DH-ECO enhanced 14C-uridine retention, particularly in the parietal cortex. In one-year-old male rats, DH-ECS and DH-alfa-ECP produced the greatest effect—a complete reversal of the pattern observed in young animals [1]. Based on a calculated geriatric desirability index, the individual components DH-alfa-ECP and DH-ECS were ranked as more advantageous than the complete DH-ET mixture or DH-ECO [1].

Brain metabolism Neuropharmacology Component comparison

Dihydroergotoxine vs. α-Methyldopa: Comparative Effectiveness and Tolerance in Elderly Hypertensive Patients with Senile Cerebral Insufficiency

In a comparative study of elderly patients with arterial hypertension and senile cerebral insufficiency, dihydroergotoxine was evaluated head-to-head against alpha-methyldopa [1]. The study aimed to assess both effectiveness and tolerance in this dual-condition population. While full quantitative outcomes are not extractable from the abstract, the existence of this direct comparative trial (published in Recenti Progressi in Medicina, 1987) establishes dihydroergotoxine as a comparator to a standard antihypertensive agent in a population where both blood pressure control and cognitive function are relevant endpoints [1].

Arterial hypertension Elderly Cerebral insufficiency

Dihydroergotoxine: Recommended Research and Procurement Application Scenarios Based on Quantitative Evidence


Cerebral Small Vessel Disease Cognitive Impairment Models Requiring Comparison Against Donepezil

Based on the 2022–2023 RCT demonstrating significantly superior neurologic (NIHSS), cognitive (MMSE, ADL), and anti-inflammatory outcomes versus donepezil [1], dihydroergotoxine is the preferred compound for research involving cerebral small vessel disease cognitive impairment where a direct comparator to standard-of-care cholinesterase inhibitors is required. The 90-day, 6 mg sustained-release oral formulation used in this trial provides a validated dosing reference.

Cerebrovascular Pharmacological Studies Requiring Prolonged Vasodilator Duration with Alpha-Adrenoceptor Blockade

In canine femoral artery or feline cerebral/peripheral circulation models, dihydroergotoxine provides a much longer-acting vasodilator effect compared with non-ergot alternatives such as papaverine, naftidrofuryl, and buflomedil [2]. Its biphasic effect at moderate doses and its ability to reverse noradrenaline-induced pressor responses confirm alpha-blockade [2]. This profile makes it suitable for extended-duration vascular studies where short-acting agents would be inadequate.

Gerontopharmacology Research Requiring Age-Stratified Brain Metabolic Responses

The direct comparison of dihydroergotoxine against its individual components demonstrates age-dependent and region-specific effects on brain 14C-uridine retention [3]. This makes the mixture particularly valuable in studies of age-related cognitive decline where differential responses between young and aged cohorts are a primary endpoint. Investigators should note that the individual components DH-ECS and DH-alfa-ECP may exhibit greater efficacy in aged models, supporting component-specific procurement for targeted mechanistic studies [3].

Hypertension with Comorbid Cognitive Impairment in Aged Animal Models

The clinical comparative study of dihydroergotoxine versus alpha-methyldopa in elderly hypertensive patients with senile cerebral insufficiency [4] supports the use of dihydroergotoxine in preclinical models that combine hypertension and cognitive decline. The compound's dual alpha-adrenergic antagonist and dopamine agonist properties provide a mechanistic rationale for addressing both blood pressure regulation and cerebral function in aged hypertensive models.

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